molecular formula C17H14N2O4 B279079 8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide

8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide

Cat. No. B279079
M. Wt: 310.3 g/mol
InChI Key: JMEMKCOMOKHTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide is a chemical compound that has shown potential in scientific research applications. This compound is also known as PBOX-15 and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. PBOX-15 may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that PBOX-15 can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and inhibit the activity of certain enzymes involved in cancer cell growth. PBOX-15 has also been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using PBOX-15 in lab experiments is its anti-cancer properties and low toxicity in normal cells. PBOX-15 has also been shown to be stable under various conditions, making it a suitable candidate for further research. However, one of the limitations of using PBOX-15 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on PBOX-15. One area of research is the development of more efficient synthesis methods for PBOX-15. Another area of research is the investigation of the mechanism of action of PBOX-15, which could lead to the development of more effective anti-cancer therapies. Additionally, further studies are needed to determine the optimal dosage and administration of PBOX-15 in vivo.

Synthesis Methods

There are various methods for synthesizing PBOX-15, but the most commonly used method is the reaction of 3-pyridinemethanol with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction takes place in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields PBOX-15 in good to excellent yields.

Scientific Research Applications

PBOX-15 has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that PBOX-15 has anti-cancer properties and can induce apoptosis in cancer cells. PBOX-15 has also been shown to inhibit the growth and proliferation of cancer cells.

properties

Product Name

8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide

Molecular Formula

C17H14N2O4

Molecular Weight

310.3 g/mol

IUPAC Name

8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C17H14N2O4/c1-22-14-6-2-5-12-8-13(17(21)23-15(12)14)16(20)19-10-11-4-3-7-18-9-11/h2-9H,10H2,1H3,(H,19,20)

InChI Key

JMEMKCOMOKHTBN-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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